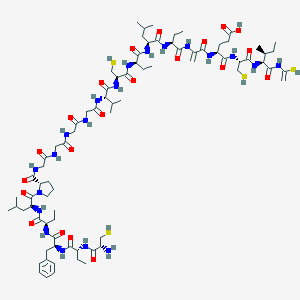![molecular formula C6H4BrN3 B152543 3-溴-1H-吡唑并[3,4-c]吡啶 CAS No. 76006-13-8](/img/structure/B152543.png)
3-溴-1H-吡唑并[3,4-c]吡啶
描述
3-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of 3-Bromo-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused to a pyridine ring, with a bromine atom attached to the pyrazole ring.
科学研究应用
3-Bromo-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: Used in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
It’s suggested that similar compounds, like pyrazolo[3,4-b]pyridine derivatives, inhibit trka . The inhibition of TRKA could potentially lead to the suppression of downstream signal transduction pathways, which are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Related compounds have been shown to affect the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are crucial for cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the pyrazolo[3,4-b]pyridine derivatives, compound c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially influence the bioavailability of the compound.
Result of Action
Related compounds have shown significant inhibitory activity, as indicated by their ic50 values .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole derivatives with brominating agents. One common method includes the bromination of 1H-pyrazolo[3,4-c]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-Bromo-1H-pyrazolo[3,4-c]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction Reactions: Reduction of 3-Bromo-1H-pyrazolo[3,4-c]pyridine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
相似化合物的比较
Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-b]pyridine
Uniqueness
3-Bromo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific bromination pattern and the position of the bromine atom on the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives . The compound’s ability to undergo various chemical transformations and its potential as a kinase inhibitor make it a valuable tool in medicinal chemistry and drug discovery .
属性
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCOJNSEVIFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506261 | |
| Record name | 3-Bromo-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76006-13-8 | |
| Record name | 3-Bromo-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key challenges addressed by the novel synthesis method for 3-Bromo-1H-pyrazolo[3,4-c]pyridine?
A1: The novel synthesis method described in the research tackles the difficulty of purifying a reaction intermediate due to its instability []. This challenge is overcome by employing a protection and deprotection strategy. Specifically, the intermediate mixture is first reacted to introduce an acetyl protecting group, allowing for easier separation and purification. Subsequently, the acetyl group is removed using potassium carbonate, yielding the final desired product, 3-Bromo-1H-pyrazolo[3,4-c]pyridine []. This approach simplifies the purification process and increases the overall yield of the synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)




